molecular formula C18H17N5O4S B2834774 3-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 2034355-04-7

3-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Cat. No.: B2834774
CAS No.: 2034355-04-7
M. Wt: 399.43
InChI Key: UWBQEGHASQMQMV-UHFFFAOYSA-N
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Description

3-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a sulfonamide group, a pyrazole ring, and a pyridine ring. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups onto the molecule .

Scientific Research Applications

3-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .

Properties

IUPAC Name

3-methyl-2-oxo-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c1-22-16-10-15(2-3-17(16)27-18(22)24)28(25,26)21-8-9-23-12-14(11-20-23)13-4-6-19-7-5-13/h2-7,10-12,21H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBQEGHASQMQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCCN3C=C(C=N3)C4=CC=NC=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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